molecular formula C11H15F2N5 B11749151 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1856092-82-4

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11749151
CAS No.: 1856092-82-4
M. Wt: 255.27 g/mol
InChI Key: RBYKRLUDXDTIKF-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound characterized by the presence of two pyrazole rings and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with 1-methyl-1H-pyrazole in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Catalyst: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings.

    Reduction: Reduction reactions may target the difluoroethyl group, converting it to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole rings.

    Reduction: Ethyl-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent, depending on its interaction with biological targets.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-difluoroethyl)-1H-pyrazole: Shares the difluoroethyl group but lacks the second pyrazole ring.

    1-methyl-1H-pyrazole: Contains the methyl group but lacks the difluoroethyl group.

    1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole: Similar structure with a methyl group on the second pyrazole ring.

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine lies in its dual pyrazole rings and difluoroethyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1856092-82-4

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C11H15F2N5/c1-17-6-9(4-15-17)2-14-3-10-5-16-18(7-10)8-11(12)13/h4-7,11,14H,2-3,8H2,1H3

InChI Key

RBYKRLUDXDTIKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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